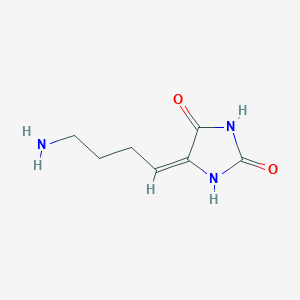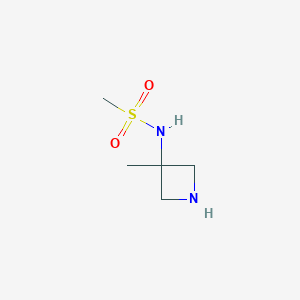
3-Fluoro-N,N-dimethylpiperidin-4-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-N,N-dimethylpiperidin-4-amine dihydrochloride: (CAS number: 2306244-79-9) is a chemical compound with the following properties:
- Chemical formula:
C7H17Cl2FN2
- Molecular weight: 219.13 g/mol
Métodos De Preparación
Synthetic Routes: The synthetic route to prepare this compound involves the introduction of a fluorine atom onto a piperidine ring. While specific literature references are scarce, similar compounds can be synthesized using established methods for fluorination reactions. For example, nucleophilic fluorination of a piperidine derivative can yield the desired fluoro-substituted compound.
Reaction Conditions: The exact reaction conditions depend on the specific synthetic route chosen. typical conditions for fluorination reactions include the use of fluorinating agents (such as Selectfluor or DAST) and appropriate solvents (e.g., acetonitrile, dichloromethane).
Industrial Production: Information on industrial-scale production methods for this compound is limited. It may be produced in research laboratories or custom synthesis facilities.
Análisis De Reacciones Químicas
Reactivity: 3-Fluoro-N,N-dimethylpiperidin-4-amine dihydrochloride can participate in various chemical reactions:
Nucleophilic substitution: The fluorine atom can undergo substitution reactions with other nucleophiles.
Reduction: Reduction of the fluorine substituent can yield the corresponding amine.
Other transformations: Depending on the functional groups present, it may undergo additional reactions.
Fluorinating agents: Selectfluor, DAST
Reduction agents: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a suitable catalyst
Solvents: Acetonitrile, dichloromethane, etc.
Major Products: The major products formed from these reactions include fluorinated piperidine derivatives and their reduced forms.
Aplicaciones Científicas De Investigación
This compound finds applications in various fields:
Medicinal chemistry: Researchers explore its potential as a building block for drug development.
Biological studies: It may serve as a probe for studying piperidine-containing receptors or enzymes.
Industry: Its unique fluorine substitution can enhance the properties of other molecules.
Mecanismo De Acción
The exact mechanism of action for this compound remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, influencing biological processes.
Comparación Con Compuestos Similares
While direct comparisons are challenging due to limited data, related compounds include:
- Other fluoro-substituted piperidine derivatives.
(3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride: (CAS number: 1062580-52-2) .
Remember that further research and experimental data are necessary to fully understand the compound’s properties and applications
Propiedades
Fórmula molecular |
C7H17Cl2FN2 |
|---|---|
Peso molecular |
219.12 g/mol |
Nombre IUPAC |
3-fluoro-N,N-dimethylpiperidin-4-amine;dihydrochloride |
InChI |
InChI=1S/C7H15FN2.2ClH/c1-10(2)7-3-4-9-5-6(7)8;;/h6-7,9H,3-5H2,1-2H3;2*1H |
Clave InChI |
NKPCYUMLEXPFIL-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1CCNCC1F.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


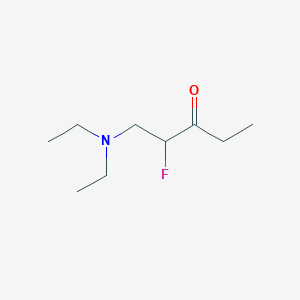
![1-(5-Methoxyimidazo[1,2-a]pyrazin-3-yl)ethan-1-one](/img/structure/B12832340.png)

![1-(Imidazo[1,2-a]pyrimidin-6-yl)ethan-1-one](/img/structure/B12832344.png)
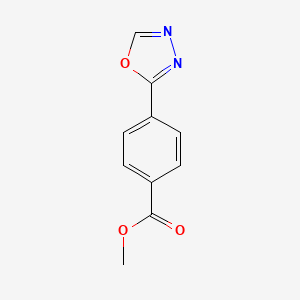
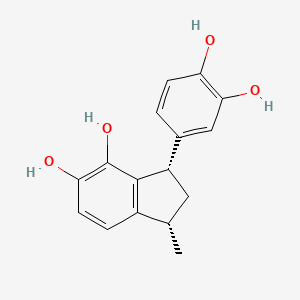

![5-Methyl-1H-pyrazolo[4,3-b]pyridin-7-amine hydrochloride](/img/structure/B12832380.png)

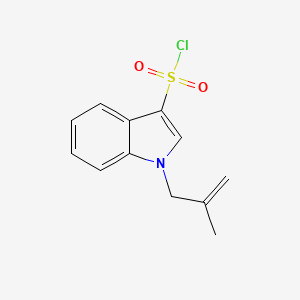
![4-{[4-(Pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B12832399.png)
![Benzyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B12832407.png)
